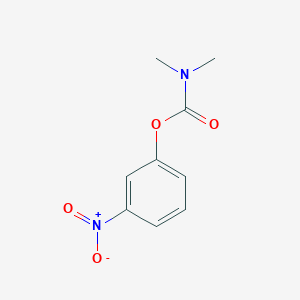
Carbamic acid, dimethyl-, 3-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, 3-nitrophenyl ester is a chemical compound that is part of a broader class of carbamates. Carbamates are derived from carbamic acid and are known for their varied applications, including use in pharmaceuticals, as pesticides, and in the synthesis of other organic compounds. The specific structure of this compound includes a nitrophenyl group, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of carbamic acid esters can be achieved through various methods. One effective approach is the use of benzoic anhydride derivatives, as described in the synthesis of carboxylic esters and lactones. The paper titled "An effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones" outlines a method where 2-methyl-6-nitrobenzoic anhydride is used with triethylamine and a basic catalyst such as 4-(dimethylamino)pyridine to obtain carboxylic esters at room temperature with excellent yields and high chemoselectivities . Although this paper does not directly describe the synthesis of carbamic acid, dimethyl-, 3-nitrophenyl ester, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of carbamic acid esters is characterized by the presence of an ester functional group attached to a nitrogen atom. The 3-nitrophenyl group in the compound of interest is an electron-withdrawing group that can affect the electron density around the ester linkage, potentially influencing the reactivity of the molecule. The papers provided do not directly analyze the molecular structure of carbamic acid, dimethyl-, 3-nitrophenyl ester, but they do discuss related compounds which can give insights into the behavior of similar molecular frameworks .
Chemical Reactions Analysis
Carbamic acid esters can undergo various chemical reactions, including hydrolysis, electrophilic substitution, and reduction. For instance, the paper on the diastereoselective microbial reduction of a carbamic acid ester details the preparation of a chiral intermediate for the synthesis of the HIV protease inhibitor Atazanavir . This demonstrates the potential for carbamic acid esters to be involved in stereoselective reactions, which are crucial in the pharmaceutical industry. Additionally, electrophilic substitution reactions are discussed in the synthesis of b-fused carbazoles, where a carbazole dicarboxylate ester is transformed into its nitro derivative . These reactions highlight the versatility of carbamic acid esters in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamic acid esters are influenced by their molecular structure. The presence of the nitro group in carbamic acid, dimethyl-, 3-nitrophenyl ester, would likely contribute to its acidity, solubility, and stability. These properties are essential for the practical applications of the compound, such as its solubility in organic solvents or water, which can affect its use in chemical reactions or as a pharmaceutical agent. The papers provided do not offer specific data on the physical and chemical properties of the compound , but they do provide context for understanding how such properties might be analyzed and utilized .
科学的研究の応用
Pharmacological Actions and Toxicity Studies
Carbamic acid esters, including dimethyl-, 3-nitrophenyl ester, have been explored for their pharmacological actions, such as physostigmine-like activity, which includes effects on intestinal peristalsis and miotic action. Studies have shown that the physostigmine-action is strong in certain carbamic esters, suggesting their potential in stimulating peristalsis similar to physostigmine (Aeschlimann & Reinert, 1931).
Metabolism Studies
Research on N:N-Dimethyl- p -nitrophenyl carbamate has revealed its metabolism by enzymes in rat liver, indicating its potential for study in the metabolism of similar compounds in vivo and the effects of various enzyme inhibitors on its metabolic rate (Hodgson & Casida, 1961).
Chemical Synthesis and Reactions
In the field of organic synthesis, dimethyl-, 3-nitrophenyl ester and related compounds have been utilized in the development of novel synthesis protocols. This includes the efficient synthesis of (aminophenyl)carbamic acid esters from nitrophenyl isocyanate derivatives, demonstrating the compound's relevance in organic synthesis and potential applications in medicinal chemistry (Garofalo et al., 2011).
Application in Drug Delivery Systems
Carbamic acid esters have been investigated for their potential in drug delivery systems. Studies on shell-crosslinked micelles using derivatives of carbamic acid esters for acid-responsive drug delivery highlight their utility in creating pH-sensitive drug release mechanisms, suggesting applications in targeted cancer therapy (Zhao et al., 2014).
Neuroprotective Therapeutic Approaches
Research on dimethyl-carbamic acid esters has explored their potential in neuroprotective treatments, such as for Alzheimer's disease. These compounds have been shown to offer multi-target therapeutic approaches, including inhibition of acetylcholinesterase activity and protection against toxicity in neuronal cell lines, indicating their promise in neurodegenerative disease research (Lecanu et al., 2010).
特性
IUPAC Name |
(3-nitrophenyl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXVZVIOAYTALB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223315 |
Source


|
| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, dimethyl-, 3-nitrophenyl ester | |
CAS RN |
7304-99-6 |
Source


|
| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

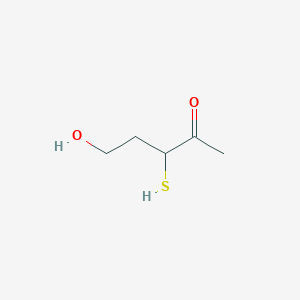
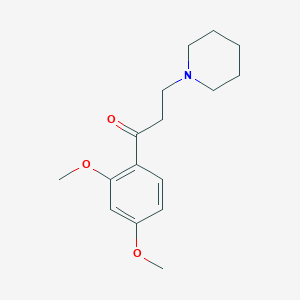
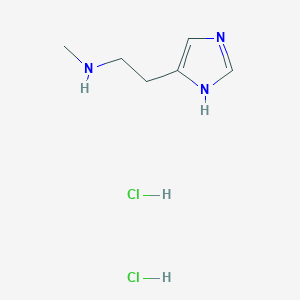
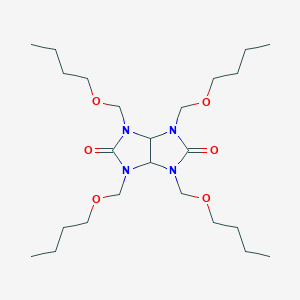
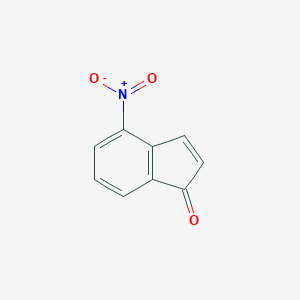
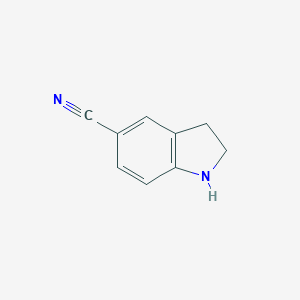
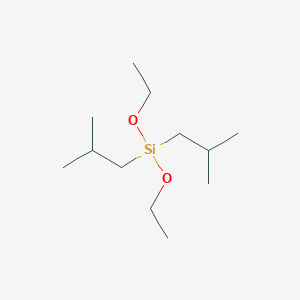
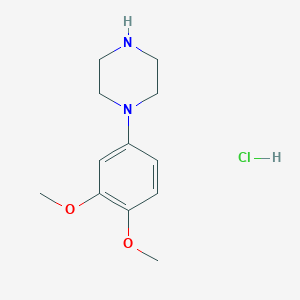
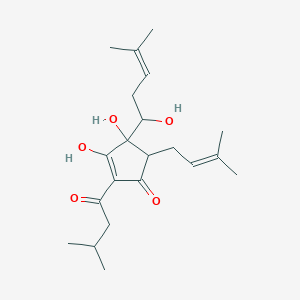
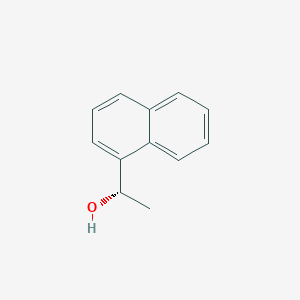
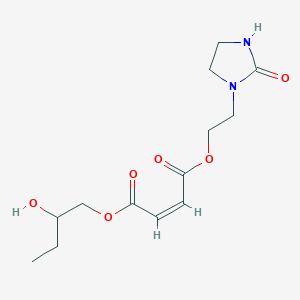
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)
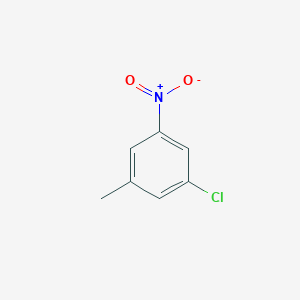
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)